(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride
CAS No.: 2757961-63-8
Cat. No.: VC11577133
Molecular Formula: C11H14Cl2N2S
Molecular Weight: 277.2 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2757961-63-8 |
|---|---|
| Molecular Formula | C11H14Cl2N2S |
| Molecular Weight | 277.2 g/mol |
| IUPAC Name | (1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C11H12N2S.2ClH/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9;;/h1-7,10H,8,12H2;2*1H/t10-;;/m0../s1 |
| Standard InChI Key | COCRUNVQUMOGMO-XRIOVQLTSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C2=NC=CS2)N.Cl.Cl |
| Canonical SMILES | C1=CC=C(C=C1)CC(C2=NC=CS2)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
(1S)-2-Phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride is a dihydrochloride salt of a chiral thiazole-containing amine. Its molecular formula is C₁₁H₁₄Cl₂N₂S, with a molecular weight of 277.2 g/mol . The compound’s IUPAC name reflects its stereochemistry at the first carbon, where the (1S) configuration denotes the spatial arrangement of substituents around the chiral center. The structure comprises a thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) linked to a phenyl group via an ethanamine backbone, protonated as a dihydrochloride salt to enhance solubility .
Key Structural Features:
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Thiazole Ring: Contributes to aromatic stability and potential biological interactions.
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Phenyl Group: Introduces hydrophobicity and influences binding affinity.
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Chiral Center: The (1S) configuration may dictate stereoselective interactions in biological systems.
Table 1: Basic Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2757961-63-8 | |
| Molecular Formula | C₁₁H₁₄Cl₂N₂S | |
| Molecular Weight | 277.2 g/mol | |
| Solubility | 10 mM in DMSO | |
| Storage Conditions | Inert atmosphere, room temperature |
Physicochemical and Stability Profiles
The dihydrochloride salt form enhances aqueous solubility compared to the free base, making it suitable for in vitro assays. Key stability considerations include:
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pH Sensitivity: Protonation states of the amine group may affect solubility and reactivity.
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Hygroscopicity: The salt form may absorb moisture, necessitating storage under anhydrous conditions .
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Thermal Stability: Decomposition temperatures remain undocumented, but typical thiazole derivatives degrade above 200°C.
| Parameter | Specification | Source |
|---|---|---|
| Solubility in DMSO | 10 mM | |
| Recommended Storage | Sealed container, inert gas, 20–25°C |
Comparative Analysis with Analogous Thiazole Derivatives
To contextualize its potential applications, (1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride is compared to structurally related compounds:
(S)-Dolaphenine Hydrochloride (CAS 135383-60-7)
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Molecular Formula: C₁₁H₁₃ClN₂S
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Molecular Weight: 240.75 g/mol
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Key Difference: Monohydrochloride salt with a distinct stereochemical profile .
2-(5-Methyl-4-Phenyl-1,3-Thiazol-2-Yl)Ethan-1-Amine Dihydrochloride
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Molecular Formula: C₁₂H₁₆Cl₂N₂S
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Structural Variation: Additional methyl group on the thiazole ring, altering electronic properties and bioavailability.
Table 3: Structural and Functional Comparisons
| Compound | Molecular Formula | Key Feature | Potential Application |
|---|---|---|---|
| (1S)-2-Phenyl-1-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride | C₁₁H₁₄Cl₂N₂S | Chiral center, dihydrochloride | Drug intermediate |
| (S)-Dolaphenine hydrochloride | C₁₁H₁₃ClN₂S | Monohydrochloride | Antimicrobial research |
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